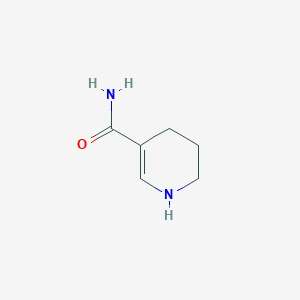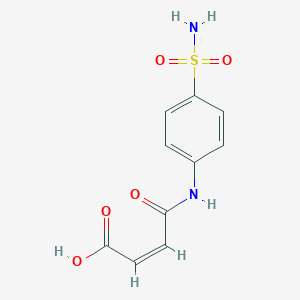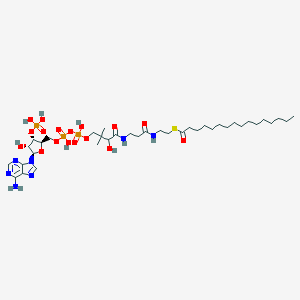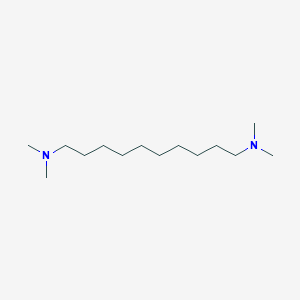
Propane, 1-bromo-2-fluoro-
Vue d'ensemble
Description
Propane, 1-bromo-2-fluoro-, also known as 1-bromo-2-fluoropropane or 1-BFP, is a colorless liquid that is widely used in the chemical industry. It is a halogenated organic compound that contains both bromine and fluorine atoms. 1-BFP is used in various applications, including as a solvent, a reagent, and an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 1-BFP is not well understood. However, it is known to undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. The reaction with nucleophiles can lead to the formation of various products, depending on the reaction conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-BFP are not well studied. However, it is known to be toxic and can cause skin irritation, eye irritation, and respiratory tract irritation. It is also a suspected carcinogen and mutagen.
Avantages Et Limitations Des Expériences En Laboratoire
1-BFP has several advantages and limitations for lab experiments. It is a versatile reagent that can be used in various organic reactions. It is also a relatively inexpensive reagent that is readily available. However, it is toxic and requires careful handling. It is also a hazardous material that requires special storage and disposal procedures.
Orientations Futures
There are several future directions for research on 1-BFP. One direction is to study the mechanism of action of 1-BFP in more detail, including its reaction with nucleophiles and its potential toxicity. Another direction is to develop new synthetic methods for 1-BFP that are more efficient and environmentally friendly. Additionally, 1-BFP can be used as a building block for the synthesis of new fluorinated organic compounds with unique properties and applications. These new compounds can be studied for their potential use in various fields, including pharmaceuticals, agrochemicals, and materials science.
Conclusion:
In conclusion, 1-BFP is a halogenated organic compound that is widely used in the chemical industry. It is a versatile reagent that can be used in various organic reactions and is also a building block for the synthesis of other chemicals. However, it is toxic and requires careful handling. Future research on 1-BFP should focus on studying its mechanism of action, developing new synthetic methods, and exploring its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-BFP can be achieved by the reaction of propane with bromine and hydrogen fluoride. The reaction is carried out in the presence of a catalyst, such as aluminum chloride or iron(III) chloride. The yield of 1-BFP can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
1-BFP has been widely used in scientific research as a reagent and an intermediate in the synthesis of other chemicals. It is commonly used in the synthesis of fluorinated organic compounds, which have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. 1-BFP can also be used as a solvent for various organic reactions.
Propriétés
IUPAC Name |
1-bromo-2-fluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrF/c1-3(5)2-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMOYZCKOYEADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrF | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862770 | |
| Record name | 1-Bromo-2-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.98 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoropropane | |
CAS RN |
1871-72-3 | |
| Record name | Propane, 1-bromo-2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[2.2]Paracyclophane](/img/structure/B167438.png)

![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)

